molecular formula C11H22N2O4 B072676 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate CAS No. 1471-51-8

1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate

Cat. No. B072676
CAS RN: 1471-51-8
M. Wt: 246.3 g/mol
InChI Key: OAUQNCDVPLLEAH-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate, also known as DEB, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. DEB is a versatile molecule that can be synthesized using different methods, and its unique properties make it an attractive candidate for a wide range of applications. In

Mechanism Of Action

The mechanism of action of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate inhibits the growth of cancer cells and bacteria, and reduces inflammation. In vivo studies have shown that 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has anti-inflammatory and antitumor effects, and can reduce the severity of certain diseases, such as arthritis and colitis. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.

Advantages And Limitations For Lab Experiments

1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has a low environmental impact. However, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to use in aqueous systems. Additionally, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate can be difficult to handle due to its low melting point and high viscosity.

Future Directions

There are several future directions for research on 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate. One area of interest is the development of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate-based drug delivery systems for the treatment of various diseases. Another area of interest is the development of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate-based insecticides and fungicides for use in agriculture. Additionally, research on the mechanism of action of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate could provide insights into its potential use in the treatment of various diseases. Finally, research on the synthesis and properties of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate could lead to the development of new materials with unique properties and applications.

Synthesis Methods

1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate can be synthesized using different methods, including the reaction of 2-butyl-2-ethyl-1,3-propanediol with urea or isocyanates, or the reaction of 2-butyl-2-ethyl-1,3-propanediol with phosgene and ammonia. The most commonly used method involves the reaction of 2-butyl-2-ethyl-1,3-propanediol with urea in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. This method is relatively simple and yields high purity 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate.

Scientific Research Applications

1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have anti-inflammatory, antitumor, and antibacterial properties. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been studied for its potential use as a drug delivery system, as it can be easily incorporated into different types of drug formulations. In agriculture, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In industry, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been studied for its potential use as a plasticizer, solvent, and lubricant.

properties

CAS RN

1471-51-8

Product Name

1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate

Molecular Formula

C11H22N2O4

Molecular Weight

246.3 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-ethylhexyl] carbamate

InChI

InChI=1S/C11H22N2O4/c1-3-5-6-11(4-2,7-16-9(12)14)8-17-10(13)15/h3-8H2,1-2H3,(H2,12,14)(H2,13,15)

InChI Key

OAUQNCDVPLLEAH-UHFFFAOYSA-N

SMILES

CCCCC(CC)(COC(=O)N)COC(=O)N

Canonical SMILES

CCCCC(CC)(COC(=O)N)COC(=O)N

Other CAS RN

1471-51-8

Origin of Product

United States

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